molecular formula C6H4BrFO B123259 5-Bromo-2-fluorophenol CAS No. 112204-58-7

5-Bromo-2-fluorophenol

Cat. No. B123259
Key on ui cas rn: 112204-58-7
M. Wt: 191 g/mol
InChI Key: YPTHSYKJDRMAJY-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To a solution of 2,2,6,6-tetramethyl piperidine (5.6 mL, 33.2 mmol) in THF at −20° C. was added n-BuLi (1.6 M in hexanes, 18.8 mL, 30 mmol). The mixture was stirred at −20° C. for 10 min before it was cooled to −78° C. 1-Bromo-4-flurobenzene (2.95 mL, 27 mmol) was added over 10 min and the mixture was stirred at −78° C. for 2.0 h before trimethyl borate (6.0 mL, 54 mmol) was added. The mixture was stirred at −78° C. for 30 min and then at rt for 2.0 h. After it was cooled back to 0° C., glacial acetic acid (4.86 mL, 81 mmol) was added and stirred for 30 min, followed by addition of 30% H2O2 (4.86 mL, 81 mmol). The mixture was stirred at rt for 24 h, quenched by addition of MnO2 (40 mg). After stirring at rt for 30 min, the cloudy solution was filtered through a pad of wet Celite® and extracted with EtOAc. The EtOAc layer was washed with aquous NaHSO3, brine and dried over Na2SO4. The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:5) to give 4.4 g (85%) of 23A as a liquid. 1H NMR (400 MHz, CDCl3) δ ppm 5.39 (s, 1H) 6.90-6.98 (m, 2H) 7.14 (dd, J=8.13, 1.98 Hz, 1H).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
4.86 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.86 mL
Type
reactant
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.B(OC)(OC)[O:25]C.C(O)(=O)C.OO>C1COCC1>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[C:19]([OH:25])[CH:18]=1

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
18.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.95 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
4.86 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
4.86 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. for 10 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −78° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at rt for 2.0 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled back to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of MnO2 (40 mg)
STIRRING
Type
STIRRING
Details
After stirring at rt for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the cloudy solution was filtered through a pad of wet Celite®
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc layer was washed with aquous NaHSO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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